molecular formula C5H9FO B3054839 3-fluorooxane CAS No. 62131-00-4

3-fluorooxane

Cat. No.: B3054839
CAS No.: 62131-00-4
M. Wt: 104.12 g/mol
InChI Key: HROVTGXKYLRLMJ-UHFFFAOYSA-N
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Description

3-Fluorooxane is a fluorinated organic compound with the molecular formula C4H5FO. It is a derivative of oxane, where one of the hydrogen atoms is replaced by a fluorine atom. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can significantly alter its reactivity and interactions compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorooxane typically involves the fluorination of oxane derivatives. One common method is the direct fluorination of oxane using fluorine gas under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which can selectively introduce the fluorine atom into the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas safely. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process. Additionally, the purification of the final product is crucial to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluorooxane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorinated oxane derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols.

Scientific Research Applications

3-Fluorooxane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Fluorinated compounds like this compound are studied for their potential biological activity and interactions with biomolecules.

    Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism by which 3-fluorooxane exerts its effects is primarily through its interactions with other molecules. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Fluroxene: A fluorinated ether with similar structural features but different reactivity and applications.

    2-Fluorooxane: Another fluorinated oxane derivative with the fluorine atom in a different position, leading to distinct chemical properties.

    3-Chlorooxane: A chlorinated analog of 3-fluorooxane, which can be compared to understand the effects of different halogen substituents.

Uniqueness

This compound is unique due to the specific position of the fluorine atom, which can significantly influence its chemical behavior and interactions

Properties

CAS No.

62131-00-4

Molecular Formula

C5H9FO

Molecular Weight

104.12 g/mol

IUPAC Name

3-fluorooxane

InChI

InChI=1S/C5H9FO/c6-5-2-1-3-7-4-5/h5H,1-4H2

InChI Key

HROVTGXKYLRLMJ-UHFFFAOYSA-N

SMILES

C1CC(COC1)F

Canonical SMILES

C1CC(COC1)F

Origin of Product

United States

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